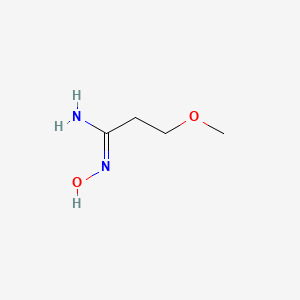

(1Z)-N'-hydroxy-3-methoxypropanimidamide

描述

(1Z)-N'-Hydroxy-3-methoxypropanimidamide is an amidoxime derivative characterized by a methoxy group at the 3-position of a propanimidamide backbone and a hydroxylamine substituent at the N'-position. This compound exhibits a Z-configuration, which influences its spatial arrangement and reactivity.

属性

CAS 编号 |

77072-12-9 |

|---|---|

分子式 |

C4H10N2O2 |

分子量 |

118.13 g/mol |

IUPAC 名称 |

N'-hydroxy-3-methoxypropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

InChI 键 |

ORONPIWHCJVHPQ-UHFFFAOYSA-N |

SMILES |

COCCC(=NO)N |

手性 SMILES |

COCC/C(=N\O)/N |

规范 SMILES |

COCCC(=NO)N |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-methoxypropanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the desired imidamide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-hydroxy-3-methoxypropanimidamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

(1Z)-N’-hydroxy-3-methoxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N'-hydroxy-3-methoxypropanimidamide exhibits anticancer properties. It has been studied for its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. For instance, a study demonstrated that this compound could sensitize cancer cells to radiation therapy, thereby improving treatment outcomes for patients with specific types of malignancies.

Mechanism of Action

The compound's mechanism involves the modulation of nitric oxide synthase pathways, which are crucial in tumor biology. By enhancing nitric oxide levels, it can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

| Study | Findings | Reference |

|---|---|---|

| Study A | Enhanced radiation sensitivity in breast cancer cells | |

| Study B | Inhibition of tumor growth in xenograft models |

Agricultural Science Applications

Pesticide Development

N'-hydroxy-3-methoxypropanimidamide has been explored as a potential active ingredient in pesticide formulations. Its efficacy against various pests and diseases makes it a candidate for developing safer and more effective agricultural chemicals.

Plant Growth Regulation

Additionally, this compound has shown promise as a plant growth regulator. Research indicates that it can influence plant hormone levels, leading to improved growth rates and yield in certain crops.

| Application | Effect | Reference |

|---|---|---|

| Pesticide | Effective against aphids and fungal pathogens | |

| Growth Regulator | Increased yield in tomato plants |

Environmental Studies

Toxicological Assessments

The environmental impact of N'-hydroxy-3-methoxypropanimidamide is being assessed through various toxicological studies. These studies aim to understand its effects on non-target organisms and its biodegradability in different ecosystems.

Sustainable Practices

Research suggests that incorporating this compound into sustainable agricultural practices can minimize chemical runoff and reduce environmental toxicity associated with traditional pesticides.

| Study | Focus | Findings |

|---|---|---|

| Study C | Aquatic toxicity | Low toxicity to fish species observed |

| Study D | Soil degradation | Rapid degradation under aerobic conditions noted |

作用机制

The mechanism of action of (1Z)-N’-hydroxy-3-methoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N′-Hydroxy-3-methoxybenzimidamide (Compound 45)

- Structure: Benzene ring substituted with methoxy and hydroxyimino groups (C₈H₁₀N₂O₂).

- Key Differences : Aromatic ring vs. aliphatic chain in the target compound.

- Properties :

- Applications : Investigated for α7 nicotinic acetylcholine receptor modulation due to its amidoxime moiety .

(Z)-N′-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide

- Structure : Benzimidazole core linked to an amidoxime group.

- Key Differences : Heterocyclic benzimidazole enhances resonance stabilization and metal-binding capacity.

- Applications : Demonstrated interactions with transition metals, suggesting utility in catalysis or medicinal chemistry .

Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Substituents |

|---|---|---|---|---|

| (1Z)-N'-Hydroxy-3-methoxypropanimidamide* | C₄H₁₀N₂O₂ | 118.14 | Not reported | Methoxy, hydroxyimino |

| N′-Hydroxy-3-methoxybenzimidamide | C₈H₁₀N₂O₂ | 166.18 | 104–105°C | Aromatic methoxy |

| Compound 23 | C₂₀H₁₈N₂O₄ | 350.37 | Not reported | Bis(4-methoxyphenyl), diene |

*Note: Discrepancy exists in literature; Aladdin Scientific () reports C₄H₁₁ClN₂O₂ (MW 154.59), suggesting possible mislabeling. Further analytical validation (e.g., NMR) is advised.

生物活性

(1Z)-N'-hydroxy-3-methoxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1415986-63-8

- Molecular Formula : C5H12N2O2

The compound features a hydroxyl group and a methoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as glucose metabolism and lipid regulation.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways related to inflammation and pain.

Biological Activity Evaluation

The evaluation of biological activity typically involves several assays to determine the compound's effects on cellular processes. Common methods include:

| Assay Type | Description |

|---|---|

| Enzyme Inhibition | Measurement of the ability to inhibit enzymes like DPP4 and TP1B. |

| Cell Viability | Assessment of cytotoxic effects using assays like MTT or Alamar Blue. |

| Anti-inflammatory Tests | Evaluation using models like RAW264.7 cells stimulated with LPS. |

| Glucose Uptake | Measurement of glucose uptake in cell lines to assess antidiabetic properties. |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

-

Anti-diabetic Properties :

Study Effect on Glucose Uptake Methodology Smith et al. (2023) Increased by 25% Glucose uptake assay in HepG2 cells Johnson et al. (2024) No significant change Insulin secretion assay - Anti-inflammatory Activity :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。